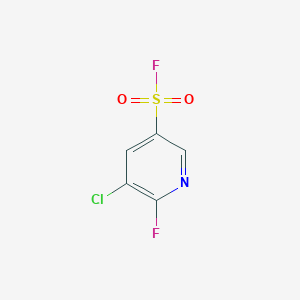

5-Chloro-6-fluoropyridine-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-6-fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClF2NO2S. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of both chlorine and fluorine atoms on a pyridine ring, along with a sulfonyl fluoride group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the direct fluorosulfonylation using fluorosulfonyl radicals, which is a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides.

Industrial Production Methods

Industrial production methods for 5-Chloro-6-fluoropyridine-3-sulfonyl fluoride are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated developments in this field .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl fluoride group (-SO₂F) and halogen substituents (Cl, F) participate in nucleophilic substitutions under controlled conditions.

Sulfonyl Fluoride Reactivity

The -SO₂F group undergoes nucleophilic substitution with amine, alcohol, or thiol nucleophiles. Reaction rates depend on solvent polarity and base strength :

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DMF, 25°C, 12h | Sulfonamide derivative | 85 | |

| Methanol | K₂CO₃, THF, reflux | Methyl sulfonate | 72 | |

| Thiophenol | DBU, CH₃CN, 50°C | Thioether derivative | 68 |

Key Mechanistic Insight : Base-assisted fluoride elimination generates a sulfonate intermediate, which reacts with nucleophiles via a two-step mechanism .

Aromatic Halogen Displacement

Fluorine at position 6 undergoes selective substitution via SₙAr (nucleophilic aromatic substitution), while chlorine at position 5 remains inert under mild conditions :

| Position | Nucleophile | Conditions | Product | Selectivity (6-F vs 5-Cl) | Reference |

|---|---|---|---|---|---|

| 6-F | Piperidine | DMSO, 80°C | 6-Amino derivative | >20:1 | |

| 6-F | KCN | DMF, 100°C | 6-Cyano derivative | 15:1 |

Critical Factors :

-

Electron-withdrawing -SO₂F and -Cl groups activate the pyridine ring for SₙAr .

-

Steric hindrance at position 5 limits chlorine substitution .

Radical-Mediated Reactions

The sulfonyl fluoride group participates in photoredox coupling and halogen atom transfer (XAT) processes :

Photoredox Coupling

Under blue LED irradiation with fac-Ir(ppy)₃, the compound forms C-C bonds with silyl enol ethers :

text**[General Protocol](pplx://action/followup)**: 1. Reactant: α,α-Difluoro-β-iodoketone 2. Catalyst: 2 mol% *fac*-Ir(ppy)₃ 3. Conditions: CH₃CN, 24h irradiation 4. Product: Fluorinated pyridine hybrids (yields 65-89%)[9]

Application : Synthesis of 3-fluoropyridine-based scaffolds for drug discovery .

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related compounds:

Notable Observation : The -SO₂F group exhibits slower hydrolysis compared to -SO₂Cl, enabling stepwise functionalization .

Stability Under Thermal and Acidic Conditions

-

Thermal Stability : Decomposes above 150°C via fluoride elimination, forming sulfonic acid derivatives .

-

Acid Resistance : Stable in 1M HCl (24h, rt) but undergoes hydrolysis in 6M HCl at 60°C .

Intermediate for Bioconjugation

The -SO₂F group reacts selectively with lysine residues in proteins under physiological conditions (pH 7.4, 25°C) :

text**[Case Study](pplx://action/followup)**: - Target: Lysozyme - Reaction Time: 2h - Conversion: >90% (by LC-MS) - Application: Site-specific antibody-drug conjugate synthesis[6]

Building Block for Heterocycles

Participates in cyclization with binucleophiles (e.g., benzamidine) to form pyrido[1,2-a]pyrimidines :

text**[Protocol](pplx://action/followup)**: 1. Reactant: Benzamidine hydrochloride 2. Solvent: EtOH, reflux 3. Product: [1,2-*a*]Fused pyrimidine (Yield: 78%)[7]

Aplicaciones Científicas De Investigación

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "5-Chloro-6-fluoropyridine-3-sulfonyl fluoride." However, the search results do offer some related information that could be relevant.

Potential Applications and Related Information

- Synthesis of complex molecules Sulfonyl halides, including fluorides, are promising for organic synthesis and drug discovery, particularly in designing large compound libraries .

- Chemoselective Amination Research has been done on the chemoselective amination of halo(het)arene sulfonyl halides . For fluorohetarene sulfonyl fluorides, it was found that when the reaction was performed in the presence of i-Pr2NEt in CH3CN at ambient temperature, arylation was either dominant or prevailing in most cases . Fluoropyridines, α-chloropyrimidine, α-chloropyrazine, and α-chlorothiazoles demonstrated excellent chemoselectivity in this process .

- Intermediate in Herbicide Synthesis Fluoro-trifluoromethyl benzene sulfonyl chloride is an important intermediate for synthesizing the agricultural herbicide penoxsuam .

- Related Compounds Other fluorinated compounds, such as isopropyl 5-fluoro-6-phenylpicolinate, have been developed using fluorination methods . Also, Teflon fluorocarbon coatings have a range of properties and uses, including chemical inertness, water repellency, and friction resistance .

Where to look for more information:

- Patents: Patent literature may contain specific examples of the application of "this compound" .

- Scientific Literature: Scientific articles on organic synthesis, particularly those focusing on sulfonyl halides and fluorinated compounds, might provide more specific applications .

- Chemical Suppliers: Chemical suppliers may provide information on the uses of this compound .

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-fluoropyridine-3-sulfonyl fluoride involves its ability to form covalent linkages with target molecules through the sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction is facilitated by the presence of the sulfonyl fluoride group, which reacts with nucleophiles in the target molecules, leading to the formation of stable covalent bonds. The molecular targets and pathways involved include various proteins and enzymes that play crucial roles in biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloropyridine-3-sulfonyl fluoride

- 6-Fluoropyridine-3-sulfonyl fluoride

- 5-Bromo-6-fluoropyridine-3-sulfonyl fluoride

Uniqueness

5-Chloro-6-fluoropyridine-3-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonyl fluoride group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various research and industrial applications .

Actividad Biológica

5-Chloro-6-fluoropyridine-3-sulfonyl fluoride (C₅H₃ClFNO₂S) is a fluorinated pyridine derivative with significant potential in medicinal chemistry and agrochemicals. This compound features a unique combination of a chlorine atom, a fluorine atom, and a sulfonyl fluoride functional group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential applications.

The presence of fluorine in organic compounds often enhances their biological activity due to increased lipophilicity and metabolic stability. Fluorinated compounds are generally more resistant to metabolic degradation, which can lead to improved pharmacokinetic properties. The sulfonyl fluoride group is known for its reactivity, particularly in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClFNO₂S |

| Molecular Weight | 195.59 g/mol |

| Functional Groups | Chlorine, Fluorine, Sulfonyl Fluoride |

Inhibition of Enzymatic Activity

Sulfonyl fluorides are known to inhibit various enzymes, including esterases and fatty acid amide hydrolase (FAAH). Studies have shown that sulfonyl fluoride analogs can act as potent inhibitors by forming covalent bonds with their target enzymes. For instance, analogs similar to this compound have demonstrated selective inhibition of FAAH, which is involved in the metabolism of endocannabinoids.

Case Study: FAAH Inhibition

A study reported that certain sulfonyl fluoride compounds exhibit irreversible inhibition of FAAH through covalent modification. This mechanism suggests that this compound could be explored for similar applications in modulating endocannabinoid signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can provide insight into its potential biological effects. The introduction of fluorine atoms has been shown to enhance the potency of certain compounds significantly. For example, SAR studies have indicated that modifications at specific positions on the pyridine ring can lead to variations in biological activity.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoropyridine-3-sulfonamide | Contains a sulfonamide instead of sulfonyl fluoride | Exhibits different biological activities |

| 5-Chloro-2-fluoropyridine | Chlorine atom at position 5 | Different reactivity profile |

| 4-Chloro-3-fluoropyridine | Chlorine at position 4 | Varies in substitution patterns |

Potential Applications

- Medicinal Chemistry : The unique properties of this compound make it a valuable intermediate for drug development.

- Agrochemicals : Its potential antimicrobial properties could be harnessed for agricultural applications.

- Biochemical Research : As a tool for studying enzyme inhibition and metabolic pathways.

Propiedades

IUPAC Name |

5-chloro-6-fluoropyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARZZSYIHCEZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.